BenchChemオンラインストアへようこそ!

6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

Lipophilicity ADME Drug-likeness

6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one (CAS 89804-98-8) is a heterocyclic small molecule belonging to the 4(3H)-quinazolinone family, characterized by a chlorine atom at the 6-position and a morpholine ring attached via its nitrogen at the N3 position of the quinazolinone core. Its molecular formula is C₁₂H₁₂ClN₃O₂ with an exact mass of 265.0618 g/mol.

Molecular Formula C12H12ClN3O2
Molecular Weight 265.69 g/mol
CAS No. 89804-98-8
Cat. No. B11856641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one
CAS89804-98-8
Molecular FormulaC12H12ClN3O2
Molecular Weight265.69 g/mol
Structural Identifiers
SMILESC1COCCN1N2C=NC3=C(C2=O)C=C(C=C3)Cl
InChIInChI=1S/C12H12ClN3O2/c13-9-1-2-11-10(7-9)12(17)16(8-14-11)15-3-5-18-6-4-15/h1-2,7-8H,3-6H2
InChIKeyIQZNIHVXEQDVRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one (CAS 89804-98-8): Procurement-Relevant Structural and Physicochemical Profile


6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one (CAS 89804-98-8) is a heterocyclic small molecule belonging to the 4(3H)-quinazolinone family, characterized by a chlorine atom at the 6-position and a morpholine ring attached via its nitrogen at the N3 position of the quinazolinone core . Its molecular formula is C₁₂H₁₂ClN₃O₂ with an exact mass of 265.0618 g/mol . This compound is listed under DTXSID90523576 in the EPA DSSTox registry and is commercially available at purities typically ≥98% (HPLC) from multiple vendors for pharmaceutical R&D and quality control applications [1].

Why 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one Cannot Be Interchanged with Generic Quinazolinone Analogs


Quinazolin-4(3H)-one derivatives bearing morpholine substituents exhibit biological activity that is highly sensitive to both the position of the morpholine attachment (N1, C2, N3, C6, or C7) and the presence, position, and nature of halogen substituents on the quinazolinone ring [1][2]. Substitution at N3 with morpholine, as in the target compound, generates a distinct electronic environment and hydrogen-bonding capacity compared to the more common C2-morpholino isomer (CAS 61741-54-6). The 6-chloro substituent further modulates lipophilicity and metabolic stability versus the unsubstituted 3-morpholinoquinazolin-4(3H)-one (CAS 88614-47-5). These structural differences translate into measurable variations in computed physicochemical descriptors that are directly relevant to permeability, solubility, and target engagement, making generic one-for-one replacement scientifically unjustified [1][3].

Quantitative Differentiation Evidence for 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one (CAS 89804-98-8) Versus Closest Analogs


Lipophilicity (XlogP) Comparison: N3-Morpholino vs. C2-Morpholino Regioisomer

The target compound (6-chloro, N3-morpholino) exhibits a computed XlogP of 1.4, which is 0.49 log units lower than its C2-morpholino regioisomer 6-Chloro-2-morpholinoquinazolin-4(1H)-one (CAS 61741-54-6, XlogP = 1.89) . This difference indicates that the N3-morpholino arrangement confers measurably greater polarity and aqueous solubility potential. In drug discovery contexts, a 0.5 log unit XlogP difference can significantly alter membrane permeability, oral absorption, and non-specific protein binding.

Lipophilicity ADME Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation from the C2-Morpholino Regioisomer

The target compound (N3-morpholino) has a computed TPSA of 45.1 Ų, which is 13.4 Ų (23%) lower than the C2-morpholino regioisomer (CAS 61741-54-6, TPSA = 58.5 Ų) . TPSA values below 60 Ų are generally favorable for blood-brain barrier penetration, while values below 140 Ų support good oral absorption. The N3 isomer's reduced TPSA suggests superior passive membrane permeability relative to the C2 isomer.

Polar Surface Area Membrane Permeability Oral Bioavailability

Structural Basis for Differential Kinase Inhibition: N3-Morpholino vs. C2-Morpholino Scaffolds in Patent-Backed Serine/Threonine Kinase Programs

The morpholinylquinazoline patent family (US 9,126,952 B2; Merck Patent GmbH) explicitly claims compounds of formula (I) bearing a morpholine substituent at a position corresponding to N3 of the quinazoline ring system for inhibition of serine/threonine protein kinases (e.g., PKB/Akt, PKA, p70S6K) and sensitization of cancer cells to ionizing radiation and anticancer agents [1][2]. The 6-chloro substitution pattern on the quinazoline core is a recurrent motif in this patent class, and the N3-morpholino attachment is structurally distinct from C2-morpholino derivatives that are more commonly associated with DNA-PK/PI3K inhibition [3]. This patent-supported differentiation indicates that N3-morpholino-6-chloro-quinazolinones are purpose-designed for serine/threonine kinase targeting, whereas C2-morpholino analogs address a different kinase selectivity profile.

Kinase Inhibition Serine/Threonine Kinases Radiosensitization

Computed Molecular Complexity and Hydrogen Bond Acceptor Capacity Relative to Non-Chlorinated Analog

The target compound (6-chloro, N3-morpholino) contains 4 hydrogen bond acceptors (HBAs) and 0 hydrogen bond donors (HBDs), with a computed molecular complexity score of 357 . In contrast, the non-chlorinated analog 3-morpholinoquinazolin-4(3H)-one (CAS 88614-47-5) contains only 3 HBAs and has a molecular weight difference of approximately −34.5 g/mol (231.25 vs. 265.70) . The additional chlorine atom in the target compound introduces an HBA (via inductive effects on adjacent carbonyl), increases molecular weight, and adds a site for potential halogen bonding interactions with target proteins—features absent in the unsubstituted analog.

Molecular Complexity Hydrogen Bonding Chemical Diversity

Evidence-Backed Application Scenarios for 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one (CAS 89804-98-8)


Serine/Threonine Kinase Inhibitor Lead Optimization with Favorable CNS Penetration Potential

The N3-morpholino-6-chloro-quinazolinone scaffold is patent-validated for serine/threonine kinase inhibition (US 9,126,952 B2) [1]. Procurement of this specific N3 isomer (rather than the C2 isomer) is indicated when the program requires a TPSA <60 Ų for potential CNS exposure (target TPSA = 45.1 Ų vs. C2 isomer TPSA = 58.5 Ų) . The lower XlogP (1.4 vs. 1.89) further supports aqueous solubility advantages for formulation.

Radiosensitizer Discovery Programs Targeting PKB/Akt and p70S6K Pathways

The morpholinylquinazoline patent family explicitly teaches the use of N3-morpholino-substituted quinazolines as sensitizers of cancer cells to ionizing radiation in combination with radiotherapy [1]. The 6-chloro substitution is a key structural feature within this patent class. The target compound serves as a direct building block or scaffold hopping starting point for medicinal chemistry efforts in radiochemotherapy.

Structure-Activity Relationship (SAR) Studies on MAO-B Inhibitory Quinazolinones

The study by Qhobosheane et al. (2019) demonstrated that C6-monosubstituted and N3/C6-disubstituted 4(3H)-quinazolinones exhibit micromolar to submicromolar MAO-B inhibitory activity, with the most potent disubstituted derivative achieving an IC₅₀ of 0.685 μM [2]. The target compound, bearing both a 6-chloro and an N3-morpholino substituent, aligns with the disubstituted pattern shown to enhance MAO-B potency over monosubstituted analogs. It can serve as a comparator or starting material in MAO-B focused neurodegenerative disease programs.

Corrosion Inhibition Research for Mild Steel in Acidic Environments

Quinazolin-4(3H)-one derivatives have been experimentally demonstrated to act as effective corrosion inhibitors for mild steel in 1 M HCl, with inhibition efficiencies evaluated via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) [3]. The target compound's combination of a heterocyclic quinazolinone core with electron-rich morpholine and electron-withdrawing chloro substituents provides a tunable electronic profile for systematic corrosion inhibition SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-3-(morpholin-4-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.